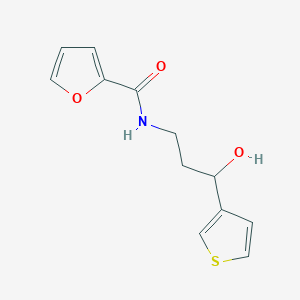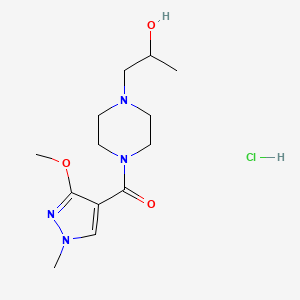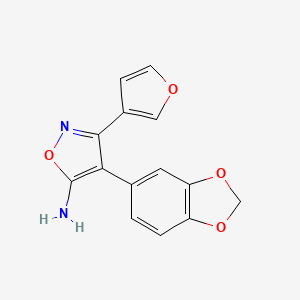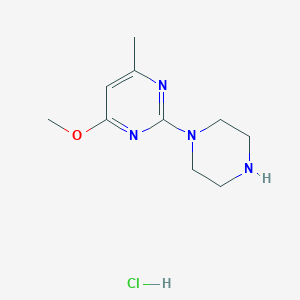
N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide is a synthetic compound that belongs to the class of furan-2-carboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mecanismo De Acción
Target of Action
The compound N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide is a thiophene-based analog . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
It is known that thiophene derivatives can interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic potential .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide is its high affinity for certain protein targets, making it a valuable tool for drug discovery and development. Additionally, it has been shown to have a low toxicity profile, making it safe for use in lab experiments. However, one limitation of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide. One area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, there is a need for further studies investigating the specific protein targets of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide and their roles in various diseases. Finally, there is a need for studies investigating the potential therapeutic applications of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide in the treatment of various diseases, including cancer and neurodegenerative diseases.
Conclusion:
N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide is a synthetic compound that has shown promise in scientific research for its potential applications in biochemistry and physiology. Its high affinity for certain protein targets makes it a valuable tool for drug discovery and development, and its low toxicity profile makes it safe for use in lab experiments. Future research directions include the development of more efficient synthesis methods, further investigation of specific protein targets, and exploration of potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide involves the reaction of 3-mercapto-1-propanol with furan-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2-chloroacetamide to yield the final product. This synthesis method has been reported in various research articles and has proven to be effective in producing high yields of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide has been widely used in scientific research as a tool to study various biochemical and physiological processes. It has been shown to have a high affinity for certain protein targets, making it a valuable tool for drug discovery and development. Additionally, it has been used in studies investigating the role of protein-protein interactions in various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-10(9-4-7-17-8-9)3-5-13-12(15)11-2-1-6-16-11/h1-2,4,6-8,10,14H,3,5H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOGUNLYTDHKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2908531.png)


![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(3-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2908539.png)


![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2908543.png)


![2-Chlorobenzo[d]thiazol-7-amine](/img/structure/B2908546.png)

![2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2908550.png)
![N-benzyl-2-{[(2-bromo-4-methylphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2908551.png)
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2908553.png)